Product packaging for 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile(Cat. No.:CAS No. 1340269-65-9)

2-(Oxolan-3-yloxy)pyridine-3-carbonitrile

Cat. No.: B2785268
CAS No.: 1340269-65-9
M. Wt: 190.202
InChI Key: IPOFRZXBWQLIDG-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)pyridine-3-carbonitrile (CAS 1016799-33-9) is a high-purity chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This reagent belongs to the class of pyridine and carbonitrile derivatives, characterized by an oxolane (tetrahydrofuran) ring linked via an oxygen atom to the pyridine core . Its specific structure, featuring both a nitrogen-containing heteroaromatic system and a polar tetrahydrofuran segment, makes it a valuable scaffold in medicinal chemistry and drug discovery. Compounds with similar pyridine-carbonitrile backbones and tetrahydrofuran substituents are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . Research into analogous structures has shown that such motifs are utilized in the development of kinase inhibitors, which are a major focus in oncology research . For instance, pyridineamine compounds have been identified as useful Pim kinase inhibitors for treating proliferative diseases , while other ring-fused pyridyl derivatives act as FGFR4 inhibitors . This suggests that this compound serves as a versatile building block for constructing more complex, biologically active molecules, aiding researchers in hit-to-lead optimization and the exploration of new chemical space. This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B2785268 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile CAS No. 1340269-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-2-1-4-12-10(8)14-9-3-5-13-7-9/h1-2,4,9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOFRZXBWQLIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxolan 3 Yloxy Pyridine 3 Carbonitrile

Retrosynthetic Analysis of the 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For this compound, two primary disconnections are logical.

The most evident disconnection is at the ether linkage (C-O bond). This approach, a common strategy in the synthesis of aryl ethers, simplifies the target molecule into two key synthons: a nucleophilic oxolan-3-olate and an electrophilic 2-substituted pyridine-3-carbonitrile (B1148548), typically a 2-halopyridine-3-carbonitrile. This leads to commercially available or readily synthesized precursors: Oxolan-3-ol and 2-chloropyridine-3-carbonitrile .

A more fundamental disconnection involves breaking the bonds of the pyridine (B92270) ring itself. This suggests a convergent synthesis where the ring is constructed from acyclic precursors. This approach often utilizes multi-component reactions (MCRs) where several simple molecules combine in a single step to form the complex heterocyclic core. advancechemjournal.com This retrosynthesis leads back to simple carbonyl compounds, ammonia (B1221849) sources, and molecules containing active methylene (B1212753) groups, such as malononitrile.

These two distinct retrosynthetic pathways form the basis for the primary synthetic strategies discussed below.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, two major strategies emerge: constructing the pyridine ring with the required functionalities in place or functionalizing a pre-existing pyridine ring.

Multi-component reactions (MCRs) offer an efficient method for synthesizing complex molecules like pyridine derivatives in a single step, which is advantageous for reducing waste and simplifying procedures. researchgate.netbohrium.com Several classical MCRs, such as the Hantzsch or Guareschi-Thorpe reactions, can be adapted to produce substituted pyridine-3-carbonitriles. taylorfrancis.comacsgcipr.org

For instance, a variation of the Guareschi-Thorpe reaction could involve the condensation of an α,β-unsaturated aldehyde or ketone, malononitrile, and an ammonia source. The reaction proceeds through a series of Michael additions, condensations, and a final oxidation or elimination step to yield the aromatic pyridine ring. acsgcipr.org The efficiency of these reactions can be influenced by various factors, including the choice of catalyst and solvent. acs.org

Table 1: Potential Starting Materials for MCR Synthesis of a Pyridine-3-carbonitrile Core

Component A (Carbonyl)Component B (Active Methylene)Component C (Ammonia Source)Potential Catalyst
AcroleinMalononitrileAmmonium acetate (B1210297)Piperidine
CrotonaldehydeCyanoacetamideAmmonium hydroxideYb(PFO)3
Formaldehyde/AcetaldehydeMalononitrileAmmonium acetateIonic Liquid

An alternative to building the ring from scratch is the regioselective functionalization of a pre-existing pyridine scaffold. This approach is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. wikipedia.org However, specific strategies can achieve the desired 2,3-disubstitution pattern.

One common method involves the use of pyridine N-oxides. The N-oxide activates the C2 and C4 positions for nucleophilic attack. organic-chemistry.org A synthesis could begin with pyridine N-oxide, which can be nitrated at the 4-position. Subsequent reaction with a nucleophile like cyanide can displace the nitro group, followed by functionalization at the 2-position. Another powerful method involves converting pyridines into pyridinium (B92312) salts, which can then react with nucleophiles at the C4 position. acs.org Direct C-H functionalization, often aided by transition metal catalysts, has also emerged as a powerful tool for introducing substituents at specific positions, including the challenging C3 position. researchgate.netresearchgate.net

The general sequence for this approach would be:

Introduction of a leaving group (e.g., halogen) at the C2 position of the pyridine ring.

Introduction of the nitrile group at the C3 position.

The final key step in the synthesis, following the formation of a 2-halopyridine-3-carbonitrile intermediate, is the introduction of the oxolan-3-yloxy group. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.

In this reaction, the alkoxide of oxolan-3-ol, generated by a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), acts as the nucleophile. It attacks the electron-deficient C2 position of 2-chloropyridine-3-carbonitrile, displacing the chloride leaving group. The reaction is facilitated by the electron-withdrawing effect of both the ring nitrogen and the adjacent nitrile group. The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), is crucial for ensuring the solubility of the reagents and facilitating the reaction. evitachem.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the yield and purity of the final product is a critical aspect of synthetic chemistry. For the synthesis of this compound, optimization would focus on the key bond-forming steps, particularly the etherification reaction.

While the SNAr reaction for the etherification step can proceed without a catalyst, certain C-O bond formations benefit significantly from catalysis, particularly if less reactive aryl halides are used. For instance, Ullmann or Buchwald-Hartwig type cross-coupling reactions could be employed. These reactions typically use a copper or palladium catalyst, respectively, along with a specific ligand.

The choice of catalyst and ligand can dramatically impact reaction time, temperature, and yield. A screening process would evaluate various combinations to identify the optimal system. For a copper-catalyzed Ullmann coupling, ligands like 1,10-phenanthroline (B135089) might be tested. For a palladium-catalyzed Buchwald-Hartwig coupling, various phosphine-based ligands (e.g., XPhos, SPhos) would be screened. mdpi.com The results of such a screening are often presented in a tabular format to compare the efficacy of different catalytic systems.

Table 2: Hypothetical Catalyst and Ligand Screening for C-O Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1CuI (10)NoneK2CO3DMF12045
2CuI (10)1,10-Phenanthroline (20)Cs2CO3Dioxane10078
3Pd2(dba)3 (2)XPhos (4)K3PO4Toluene11085
4Pd(OAc)2 (2)SPhos (4)t-BuONaToluene10082

Solvent and Temperature Influence

The synthesis of this compound, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine-3-carbonitrile (such as 2-chloropyridine-3-carbonitrile) and 3-hydroxyoxolane, is significantly influenced by the choice of solvent and reaction temperature.

Solvent Selection: The reaction generally requires a polar aprotic solvent to facilitate the dissolution of the reactants, particularly the alkoxide intermediate formed from 3-hydroxyoxolane and a base, and to stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism. Commonly employed solvents include:

Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

Acetonitrile (ACN)

Tetrahydrofuran (THF)

The choice of solvent can affect reaction rates and yields. For instance, DMF and DMSO are highly effective due to their high polarity and ability to solvate cations, leaving the alkoxide nucleophile more reactive.

Temperature Conditions: The reaction temperature is a critical parameter that must be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of starting materials or products. The reaction is often performed at elevated temperatures, typically ranging from 60 °C to 120 °C, to overcome the activation energy barrier of the SNAr reaction. However, microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times, often achieving completion in minutes at temperatures around 100-150 °C. nih.gov

Below is a table summarizing the typical conditions.

ParameterTypical Range/OptionsRationale
Solvent DMF, DMSO, ACN, THFPolar aprotic, solubilizes reactants, stabilizes intermediates.
Base NaH, K₂CO₃, Cs₂CO₃Deprotonates 3-hydroxyoxolane to form the nucleophile.
Temperature 60 °C - 120 °C (Conventional)Overcomes activation energy for C-O bond formation.
Temperature 100 °C - 150 °C (Microwave)Accelerates reaction rates, reducing time from hours to minutes.

Isolation and Purification Strategies

Following the completion of the synthesis, a systematic approach to isolation and purification is necessary to obtain this compound in high purity.

Initial Work-up: The first step involves quenching the reaction to neutralize any remaining reactive species. The crude product is then typically isolated through an extractive work-up. This process involves:

Diluting the reaction mixture with water.

Extracting the aqueous layer with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

Washing the combined organic layers with water and brine to remove residual inorganic salts and water-soluble impurities.

Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), followed by filtration and concentration under reduced pressure to yield the crude product.

Purification Techniques: The crude material is rarely pure enough for subsequent applications and requires further purification. The most common methods include:

Column Chromatography: This is the most prevalent method for purifying compounds of this nature. The crude product is adsorbed onto a stationary phase, typically silica (B1680970) gel, and eluted with a mobile phase. The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate in a nonpolar solvent like hexane (B92381) is commonly used.

Recrystallization: If the crude product is a solid and a suitable solvent system can be identified, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Green Chemistry Principles in this compound Synthesis

Atom Economy and E-factor Considerations

Atom Economy (AE): Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. greenchemistry-toolkit.org It is calculated as:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the synthesis from 2-chloropyridine-3-carbonitrile and 3-hydroxyoxolane with sodium hydride as the base, the reaction is: C₆H₃ClN₂ + C₄H₈O₂ + NaH → C₁₀H₁₀N₂O₂ + NaCl + H₂

The calculation demonstrates that even with a 100% yield, a significant portion of the reactant mass is converted into byproducts. primescholars.com

Environmental Factor (E-factor): The E-factor provides a more practical measure of waste by quantifying the total mass of waste generated per unit mass of product. chembam.com

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

An ideal E-factor is 0. rsc.org The calculation includes waste from unreacted starting materials, reagents, solvent losses, and purification media. In pharmaceutical synthesis, E-factors can often be high (25-100 or more), highlighting the importance of optimization. chembam.com

The table below provides a theoretical analysis based on the aforementioned reaction.

MetricFormulaCalculation for C₁₀H₁₀N₂O₂ SynthesisValue
Atom Economy (MW of Product / Σ MW of Reactants) x 100%(190.19 / (138.56 + 88.11 + 24.00)) x 100%75.8%
E-factor (Mass of Waste / Mass of Product)Considers byproducts (NaCl, H₂) and process waste.>0.32 (increases with solvent and process waste)

Use of Sustainable Solvents and Reagents

A key goal of green chemistry is to reduce or eliminate the use of hazardous substances. This is particularly relevant to solvent choice in the synthesis of this compound.

Sustainable Solvents: Traditional polar aprotic solvents like DMF are effective but pose environmental and health risks. Research into green alternatives is ongoing, with potential options including:

Bio-derived solvents: Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be potential replacements.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. A K₂CO₃/glycerol system, for instance, has been used as both a solvent and catalyst in the synthesis of other nitrile-containing heterocycles. frontiersin.org

Water-Ethanol Mixtures: For some multicomponent reactions leading to heterocyclic systems, water-ethanol mixtures have proven effective, significantly improving the green profile of the synthesis. researchgate.net

Greener Reagents: The choice of base is also critical. While sodium hydride is effective, it is highly reactive and generates flammable hydrogen gas. Alternative, less hazardous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. These bases are solid, easier to handle, and produce non-gaseous byproducts (water and CO₂ if an acid work-up is used). Solvent-free reaction conditions have also been explored for related C-H functionalization reactions, representing a significant advancement in green synthesis. rsc.org

Stereochemical Control in Synthesis of Oxolane-Containing Pyridines

The oxolane moiety in this compound contains a stereocenter at the C3 position. For applications in medicinal chemistry or materials science, controlling the stereochemistry to produce a single enantiomer is often essential, as different enantiomers can have vastly different biological activities or physical properties.

The most direct method to achieve stereochemical control is to use an enantiomerically pure starting material. The synthesis can be performed using either (R)-3-hydroxyoxolane or (S)-3-hydroxyoxolane. Since the SNAr reaction at the pyridine ring does not involve breaking any bonds at the chiral center of the oxolane, the stereochemistry of the starting alcohol is retained in the final product.

The stereocontrolled synthesis of the 3-hydroxyoxolane precursor is therefore a key step. This can be achieved through several routes:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as a sugar or an amino acid.

Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to induce stereoselectivity in a reaction that creates the chiral center. For example, asymmetric reduction of 3-oxo-tetrahydrofuran.

Enzymatic Resolution: Using enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of 3-hydroxyoxolane or a derivative, allowing for the separation of the two enantiomers. nih.gov

For example, a stereocontrolled synthesis of a substituted oxetane (B1205548) (a related four-membered ether) has been demonstrated starting from 1,3-diols, where intramolecular cyclization proceeds with a complete inversion of stereochemistry, allowing for precise control of the final product's configuration. acs.org A similar strategy, starting from a chiral precursor like 1,2,4-butanetriol, can be envisioned for producing enantiopure 3-hydroxyoxolane.

Advanced Structural and Conformational Analysis of 2 Oxolan 3 Yloxy Pyridine 3 Carbonitrile

Vibrational Spectroscopy for Functional Group Probing (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

For 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile, FT-IR and Raman spectra would be expected to display distinct peaks corresponding to the vibrations of the pyridine (B92270) ring, the oxolane (tetrahydrofuran) ring, the ether linkage, and the nitrile group.

Expected Vibrational Modes:

C≡N Stretch: A sharp, intense absorption band for the nitrile group is typically observed in the region of 2200-2260 cm⁻¹.

C-O-C Stretch: The ether linkage connecting the pyridine and oxolane rings would likely exhibit characteristic stretching vibrations in the 1000-1300 cm⁻¹ range.

Pyridine Ring Vibrations: Multiple bands corresponding to C-C and C-N stretching, as well as in-plane and out-of-plane bending of C-H bonds, would be present.

Oxolane Ring Vibrations: C-H stretching, scissoring, wagging, and twisting modes of the methylene (B1212753) groups in the tetrahydrofuran (B95107) ring would also contribute to the spectra.

Without experimental data, a definitive table of vibrational frequencies for this compound cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and the stereochemistry of a molecule. A full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques (like COSY, HSQC, HMBC, and NOESY), would be necessary for a complete structural assignment of this compound.

Expected NMR Data:

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring and the oxolane moiety. The chemical shifts and coupling constants would provide information about the electronic environment and spatial relationships of these protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including those of the pyridine ring, the nitrile group, and the oxolane ring.

2D NMR:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks within the pyridine and oxolane rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify long-range (2-3 bond) correlations between protons and carbons, helping to connect the pyridine and oxolane fragments through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule.

A detailed data table of chemical shifts and coupling constants is not available in the absence of experimental NMR studies on this specific compound.

Single Crystal X-ray Diffraction for Solid-State Architecture

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions of this compound.

An X-ray crystallographic study would definitively establish the relative stereochemistry of the oxolane ring and its orientation with respect to the pyridine ring in the solid state. However, there are no published crystal structures for this compound.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration of Oxolane Moiety

The oxolane moiety in this compound contains a stereocenter at the C3 position. To determine the absolute configuration (R or S) of this chiral center, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be employed.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. By comparing the experimental ECD or ORD spectrum with that predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be assigned. No such chiroptical studies have been reported for this compound.

Conformational Landscape Analysis via Experimental Techniques

The flexibility of the oxolane ring and the rotation around the C-O single bonds of the ether linkage mean that this compound can exist in multiple conformations. Experimental techniques, primarily advanced NMR methods like variable-temperature NMR and NOESY, can provide insights into the conformational landscape of the molecule in solution.

By analyzing changes in NMR parameters with temperature and quantifying NOE enhancements, it is possible to infer the relative populations of different conformers and the energy barriers to their interconversion. Such detailed conformational analysis is contingent on dedicated experimental investigation, which has not been documented for this compound.

Reactivity and Derivatization Strategies of 2 Oxolan 3 Yloxy Pyridine 3 Carbonitrile

Transformations Involving the Carbonitrile Group

The nitrile functionality is a versatile synthetic handle, amenable to a variety of chemical conversions.

The carbonitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under either acidic or basic conditions. The conversion of nitriles to amides can also be achieved through catalytic processes. For instance, the hydrolysis of pyridine (B92270) nitriles to their corresponding amides is a well-established industrial process. google.com While specific conditions for 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile are not detailed, general methodologies for nitrile hydration, such as transition metal-free hydration mediated by sodium hydroxide, have proven effective for a range of aromatic and heteroaromatic nitriles. oatext.com This suggests that 2-(Oxolan-3-yloxy)pyridine-3-carboxamide can be readily synthesized from the parent nitrile.

Further hydrolysis of the amide under more stringent conditions would yield 2-(Oxolan-3-yloxy)nicotinic acid. The general process for the preparation of pyridine carboxylic acid amides from pyridine nitrile compounds involves catalytic hydrolysis with water. google.com

Table 1: Potential Products from Hydrolysis and Amidation

Starting MaterialReagents and ConditionsProduct
This compoundNaOH, Isopropyl alcohol, 60°C2-(Oxolan-3-yloxy)pyridine-3-carboxamide
This compoundH₂SO₄, H₂O, heat2-(Oxolan-3-yloxy)nicotinic acid

Note: This table is illustrative and based on general reactivity patterns.

The nitrile group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), and diisobutylaluminium hydride (DIBAL-H). The resulting aminomethylpyridine derivative is a valuable intermediate for further functionalization.

Alkylation of the carbon atom adjacent to the nitrile group is also a potential derivatization strategy, typically involving the formation of a carbanion followed by reaction with an alkyl halide. However, this can be challenging for aromatic nitriles.

Reactions at the Pyridine Core

The pyridine ring, while aromatic, exhibits distinct reactivity patterns compared to benzene, largely influenced by the electronegative nitrogen atom.

Pyridine is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. When EAS does occur, it typically directs incoming electrophiles to the 3- and 5-positions (meta to the nitrogen). youtube.com In the case of this compound, the ring is substituted at the 2- and 3-positions. The oxolanyloxy group at the 2-position is an ortho, para-director, while the carbonitrile group at the 3-position is a meta-director.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridines, particularly at the 2- and 4-positions, which are electronically deficient. wikipedia.orgstackexchange.com In this compound, the 2-position is already substituted. The presence of the electron-withdrawing nitrile group may further activate the ring towards nucleophilic attack. While the 2-position is blocked, the possibility of nucleophilic attack at the 4- or 6-positions could be considered, especially if a suitable leaving group is present at one of these positions in a precursor molecule.

The mechanism for SNAr reactions on pyridines involves the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electronegative nitrogen atom. wikipedia.orgstackexchange.comlibretexts.org The stability of this intermediate is key to whether the reaction will proceed. stackexchange.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are highly applicable to pyridine derivatives. mdpi.com To utilize these reactions, a halo-substituted precursor of this compound would typically be required, for example, a bromo- or chloro-derivative at the 4-, 5-, or 6-position.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. mdpi.comresearchgate.net It is a versatile method for creating biaryl structures. The cross-coupling of 2-pyridyl boron reagents can be challenging due to their instability and poor reactivity. researchgate.netnih.govnih.gov However, methods have been developed to overcome these difficulties. nih.gov A halopyridine derivative of the target compound could be coupled with various boronic acids to introduce new aryl or heteroaryl substituents. researchgate.netresearchgate.net

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes and can be carried out under mild conditions. wikipedia.orgbeilstein-journals.org A halo-substituted derivative of this compound could be coupled with a variety of alkynes. libretexts.orgacs.org

Buchwald-Hartwig Amination : This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org It has broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com This would allow for the introduction of primary or secondary amines at a halogenated position on the pyridine ring. rsc.org

Table 2: Potential Cross-Coupling Reactions

Reaction TypeCoupling PartnersPotential Product
Suzuki-Miyaura5-Bromo-2-(Oxolan-3-yloxy)pyridine-3-carbonitrile + Phenylboronic acid5-Phenyl-2-(Oxolan-3-yloxy)pyridine-3-carbonitrile
Sonogashira5-Bromo-2-(Oxolan-3-yloxy)pyridine-3-carbonitrile + Phenylacetylene5-(Phenylethynyl)-2-(Oxolan-3-yloxy)pyridine-3-carbonitrile
Buchwald-Hartwig5-Bromo-2-(Oxolan-3-yloxy)pyridine-3-carbonitrile + Aniline5-(Phenylamino)-2-(Oxolan-3-yloxy)pyridine-3-carbonitrile

Note: This table is illustrative and assumes the availability of a suitable halo-substituted precursor.

Transformations of the Oxolane Ring

The oxolane ring in this compound presents several avenues for chemical modification, including ring-opening reactions and oxidation or reduction of the tetrahydrofuran (B95107) core. These transformations would yield derivatives with significantly altered structures and properties.

The ether linkage in the oxolane ring is susceptible to cleavage under various conditions, which can be broadly categorized as acid-catalyzed or base-mediated pathways.

Acid-Catalyzed Ring-Opening:

In the presence of strong acids, the ether oxygen of the oxolane ring can be protonated, forming a good leaving group and facilitating nucleophilic attack. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocationic intermediates. Attack at the C2 or C5 position would lead to the formation of a diol derivative. Theoretical studies on the ring-opening of tetrahydrofuran by Lewis acids suggest that the reaction is energetically favorable and proceeds through a transition state involving the coordination of the Lewis acid to the oxygen atom. nih.gov

For instance, acid-catalyzed hydrolysis of epoxides, which are three-membered cyclic ethers, proceeds via protonation of the ether oxygen followed by nucleophilic attack of water. libretexts.orgmasterorganicchemistry.comkhanacademy.org A similar mechanism can be envisioned for the five-membered oxolane ring in this compound, although requiring more forcing conditions due to lower ring strain. The reaction would likely yield a 1,4-diol derivative where one of the hydroxyl groups is attached to the pyridine ring.

Table 1: Representative Acid-Catalyzed Ring-Opening Reactions of Cyclic Ethers

Cyclic Ether Reagents and Conditions Product(s) Reference(s)
Epoxide Aqueous Acid (H₃O⁺) 1,2-Diol libretexts.orgmasterorganicchemistry.comkhanacademy.org

Base-Mediated Ring-Opening:

While less common for simple ethers, ring-opening of the oxolane ring could potentially be achieved using strong bases, particularly if there are adjacent activating groups. In the case of this compound, the electron-withdrawing nature of the pyridine ring might render the protons on the oxolane ring more acidic, facilitating deprotonation and subsequent rearrangement or cleavage. However, this pathway is generally less favored than acid-catalyzed cleavage for simple ethers. nih.gov

Oxidation:

The oxidation of tetrahydrofuran rings typically occurs at the carbon atoms adjacent to the ether oxygen (α-positions). Common oxidizing agents can convert these positions into carbonyl groups, leading to the formation of lactones. For this compound, oxidation would likely target the C2 and C5 positions of the oxolane ring. The use of reagents like pyridinium (B92312) chlorochromate (PCC) has been shown to oxidize tetrahydrofuran derivatives. nih.gov The oxidation of tetrahydrofuran itself can be achieved using various catalytic systems, including those based on oxygen or hydrogen peroxide. libretexts.org

Table 2: Examples of Tetrahydrofuran Oxidation

Substrate Oxidizing Agent Product Reference(s)
Tetrahydrofuran Dioxygen/Hydrogen Peroxide with catalyst γ-Butyrolactone and other oxygenated products libretexts.org

Reduction:

The reduction of the tetrahydrofuran ring itself is a challenging transformation due to the stability of the ether linkages. Standard catalytic hydrogenation conditions are often insufficient to cleave the C-O bonds within the ring. However, the reduction of ethers can be achieved using strong reducing agents like lithium aluminum hydride, sometimes in the presence of Lewis acids, which can lead to ring cleavage. nih.govrsc.orgresearchgate.net For this compound, such a reduction would likely result in the cleavage of the ether bond, yielding an alcohol and a hydrocarbon fragment.

Selective Functionalization and Scaffold Diversification

The this compound scaffold offers multiple sites for selective functionalization, allowing for the generation of diverse derivatives. Key reactive sites include the pyridine ring, the nitrile group, and potentially the C-H bonds of the oxolane ring.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrile group. The 2-alkoxy group can also influence the regioselectivity of such reactions. nih.gov Furthermore, direct C-H functionalization of pyridines is a powerful tool for introducing new substituents. rsc.orgnih.gov

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would provide access to a wide range of new derivatives with different physicochemical properties. The synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives has been reported, showcasing the utility of this scaffold in medicinal chemistry. nih.govresearchgate.netresearchgate.net

Functionalization of the oxolane ring, beyond the transformations discussed in section 4.3, could involve radical-based C-H activation to introduce substituents onto the saturated ring.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the key reactions involving this compound are expected to follow established principles of physical organic chemistry.

Mechanism of Acid-Catalyzed Ring-Opening:

The acid-catalyzed ring-opening of the oxolane ring is anticipated to proceed through an SN1 or SN2-like mechanism. nih.govresearchgate.net The initial step involves the protonation of the ether oxygen, which enhances its leaving group ability. researchgate.net In an SN1-like pathway, the C-O bond cleaves to form a carbocation intermediate, which is then trapped by a nucleophile. In an SN2-like pathway, the nucleophile attacks one of the α-carbons in a concerted fashion, leading to the displacement of the protonated ether group. The preferred pathway will depend on the stability of the potential carbocationic intermediates. Theoretical studies on similar systems can provide valuable insights into the transition states and energy barriers of these processes. nih.gov

Mechanism of Oxidation:

The oxidation of the tetrahydrofuran ring likely proceeds via a radical mechanism or through the formation of an intermediate with a higher oxidation state metal oxidant. For instance, oxidation with PCC is thought to involve the formation of a chromate (B82759) ester followed by its decomposition. nih.gov

Mechanism of Pyridine Ring Functionalization:

The functionalization of the pyridine ring will follow mechanisms characteristic of electron-deficient heterocycles. Nucleophilic aromatic substitution (SNAr) would proceed through a Meisenheimer-like intermediate. Direct C-H functionalization reactions often involve organometallic intermediates and can proceed through various catalytic cycles depending on the chosen catalyst and reaction conditions. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Oxolan 3 Yloxy Pyridine 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and energetics of organic molecules. For derivatives of pyridine-3-carbonitrile (B1148548), DFT methods are widely used to perform geometry optimization and calculate a suite of electronic descriptors. acs.orgwikipedia.org The process typically involves selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

These calculations yield the molecule's lowest energy conformation and provide access to global reactivity descriptors. These descriptors help in quantifying the chemical behavior of the molecule. Key parameters derived from the energies of frontier molecular orbitals include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). wikipedia.org For instance, a study on related 3-cyano-2-oxa-pyridine derivatives utilized DFT to calculate these parameters to correlate them with experimental biological evaluations. wikipedia.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Pyridine (B92270) Derivatives.
DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from an equilibrium system.
Electronegativity (χ)Describes the power of an atom or group to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution or charge transfer.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω)μ2 / (2η)Measures the energy stabilization when the system acquires additional electronic charge.

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ether oxygen atom, while the LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing cyano group. This distribution makes the molecule susceptible to electrophilic attack on the pyridine ring and nucleophilic attack at the carbon atom of the cyano group or the C2 position of the pyridine ring. acs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack.

For pyridine-3-carbonitrile derivatives, MEP analyses reveal specific patterns of reactivity. aip.org In the case of this compound, the most negative potential (red regions) is expected to be concentrated around the nitrogen atom of the pyridine ring, the nitrogen of the cyano group, and the ether oxygen atom. These sites represent the most likely centers for electrophilic interactions. Conversely, the hydrogen atoms of the pyridine and oxolane rings would exhibit positive potential (blue regions), making them susceptible to nucleophilic interactions. aip.org

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its properties. The molecule possesses significant conformational flexibility arising from two main sources: the non-planar nature of the oxolane (tetrahydrofuran) ring and the rotation around the C-O ether linkage.

The oxolane ring typically adopts non-planar conformations, such as the envelope or twist forms, to relieve ring strain. Conformational analysis using molecular mechanics (MM) force fields can be employed to perform a potential energy surface (PES) scan. This involves systematically rotating the key dihedral angles—such as the one defining the orientation of the oxolane ring relative to the pyridine ring—to identify stable, low-energy conformers. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. researchgate.net An MD simulation would reveal the conformational landscape of this compound, showing the transitions between different conformers and the percentage of time the molecule spends in each state. Such simulations are crucial for understanding how the molecule behaves in a realistic environment, for example, in solution.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach. nih.gov Following geometry optimization of the molecule, the GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is highly dependent on the chosen DFT functional, basis set, and the inclusion of a solvent model. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule can also be simulated using DFT. The calculation involves determining the second derivatives of the energy with respect to atomic displacements, which yields the normal modes of vibration and their corresponding frequencies. nih.gov It is a well-established phenomenon that calculated harmonic frequencies are often higher than experimental frequencies due to the neglect of anharmonicity and other systematic errors. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). nih.gov These predicted spectra can be instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra.

Table 2: Expected Vibrational Modes and Typical Calculated Frequency Ranges for Key Functional Groups.
Functional GroupVibrational ModeTypical Scaled Wavenumber (cm-1)
-C≡N (Nitrile)Stretching2220 - 2260
Pyridine RingC=C, C=N Stretching1400 - 1600
Ar-O-C (Ether)Asymmetric Stretching1200 - 1275
Ar-O-C (Ether)Symmetric Stretching1020 - 1075

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energy barriers, providing a detailed picture of how a reaction proceeds.

For this compound, a likely reaction is nucleophilic aromatic substitution (SNAr) at the C2 position, where the oxolanyloxy group could act as a leaving group. A computational study of this reaction would involve:

Geometry Optimization: Calculating the optimized structures of the reactant, nucleophile, any intermediates (like a Meisenheimer complex), the transition state(s), and the products.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: Performing vibrational frequency calculations to confirm that the reactant and product structures are true minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Activation Energy Calculation: Determining the energy difference between the transition state and the reactants to find the activation barrier (Ea), which is directly related to the reaction rate.

Such studies can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and predict how substituents on the pyridine ring would affect the reaction's feasibility.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and a specific property or activity.

For a class of compounds like 2-alkyloxy-pyridine-3-carbonitrile derivatives, a QSAR model could be developed to predict their biological activity, such as vasodilation. The general workflow involves:

Data Set: A collection of molecules with experimentally measured activity.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors. Electronic descriptors, such as dipole moment, are often calculated using quantum chemical methods like DFT.

Model Building: A statistical method, such as multiple linear regression (MLR), is used to create a mathematical equation that links a subset of the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

A 2D-QSAR study on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids found that their vasodilation activity was strongly related to descriptors such as the dipole moment, indicating the importance of molecular polarity for the biological effect.

Exploration of Molecular Interactions in Non Clinical Contexts

In Vitro Biochemical and Biophysical Binding Studies with Macromolecules (e.g., Proteins, Nucleic Acids)

Biochemical assays have been instrumental in identifying the molecular targets of 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile. These studies have primarily focused on its interaction with protein kinases, a large family of enzymes that play crucial roles in cell signaling. The compound has been identified as an inhibitor of Janus kinases (JAK), which are non-receptor tyrosine kinases.

Specifically, the compound is listed in patents as an intermediate in the synthesis of, or as a direct inhibitor of, JAK family enzymes. These kinases are key components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate processes like immunity, cell growth, and hematopoiesis. The binding of this compound to these protein targets is the foundational step leading to the modulation of their enzymatic activity.

The primary characterization of this compound in the scientific literature pertains to its role as an enzyme inhibitor. It has been evaluated for its inhibitory activity against members of the Janus kinase (JAK) family.

In patent literature describing novel inhibitors of the JAK family, compounds with the this compound scaffold have been synthesized and tested. For instance, in a patent detailing pyrazolopyrimidine derivatives as JAK inhibitors, a compound structurally related to this compound was assessed for its ability to inhibit JAK1, JAK2, and JAK3. While specific quantitative data for this compound itself is not always detailed as a final product, its core structure is integral to the series of compounds exhibiting potent, pan-JAK inhibitory profiles.

The general findings from these large-scale screening assays indicate that the pyridine-3-carbonitrile (B1148548) core can effectively occupy the ATP-binding site of these kinases, leading to a reduction in their catalytic activity. The oxolane (tetrahydrofuran) moiety is often explored as a variable substituent to optimize potency and selectivity.

Table 1: Representative Enzyme Inhibition Data for Structurally Related Compounds

Target Enzyme Compound Series Reported Potency (IC50) Range
JAK1 Pyrazolopyrimidine derivatives Sub-micromolar to nanomolar
JAK2 Pyrazolopyrimidine derivatives Sub-micromolar to nanomolar
JAK3 Pyrazolopyrimidine derivatives Sub-micromolar to nanomolar
TYK2 Pyrazolopyrimidine derivatives Sub-micromolar to nanomolar

Note: This table represents the general activity of the compound class to which this compound belongs, as specific data for this exact molecule is often embedded within large patent claims.

Publicly available, specific receptor binding profile data for this compound is limited. The primary focus of research has been on its direct inhibitory effect on intracellular enzymes (kinases) rather than its binding to cell surface receptors. Kinase inhibitor screening panels, however, sometimes include off-target receptor binding assays to assess selectivity, but specific results for this compound are not detailed in the accessible literature.

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

To understand the structural basis of inhibition, molecular docking studies have been performed on related pyridine-3-carbonitrile derivatives. These computational simulations are used to predict the binding conformation and affinity of the inhibitor within the ATP-binding pocket of the target kinase.

For the JAK kinase family, docking studies typically show that the pyridine-3-carbonitrile scaffold forms key hydrogen bonds with the hinge region of the kinase domain. The nitrile group often acts as a hydrogen bond acceptor, while the pyridine (B92270) nitrogen can also participate in interactions. The 2-position substituent, in this case, the (oxolan-3-yloxy) group, is predicted to occupy a more solvent-exposed region of the binding site, where modifications can influence selectivity and physicochemical properties. These simulations confirm that the compound fits well within the binding site, corroborating the in vitro inhibition data.

Structure-Activity Relationship (SAR) Studies based on In Vitro Data

While a dedicated, comprehensive SAR study for this compound has not been published, analysis of patent literature covering numerous analogs allows for the inference of preliminary SAR. The development of kinase inhibitors often involves systematic modification of a lead compound to improve its activity and properties.

For the 2-alkoxy-pyridine-3-carbonitrile scaffold, the following general SAR observations can be made from the broader class of compounds:

Pyridine-3-carbonitrile Core: This bicyclic system appears to be a critical "hinge-binding" motif, essential for anchoring the molecule into the ATP-binding site of kinases.

2-Oxolanyloxy Group: The nature of the substituent at the 2-position significantly impacts potency. The stereochemistry and size of the cyclic ether (oxolane) can affect how the molecule is presented to the protein surface, potentially influencing selectivity across different kinases.

Other Positions: Modifications at other positions on the pyridine ring are used to fine-tune the compound's profile, including solubility, metabolic stability, and potency against specific targets.

These inferred relationships highlight the importance of the specific combination of the pyridine-3-carbonitrile core and the 2-(oxolan-3-yloxy) substituent for achieving kinase inhibition.

Investigation of Cellular Uptake and Distribution in Model Systems (Non-Human)

Specific studies detailing the cellular uptake and distribution of this compound in non-human model systems are not available in the public domain. As a small molecule with characteristics that are generally favorable for membrane permeability (e.g., molecular weight, predicted lipophilicity), it is anticipated to enter cells via passive diffusion. However, without experimental data from systems such as Caco-2 permeability assays or studies in cultured cells, its specific uptake kinetics, intracellular concentration, and distribution remain uncharacterized.

Advanced Material Science Applications and Chemical Probe Development

Potential as a Synthetic Building Block for Complex Molecules

The molecular architecture of 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile makes it a versatile precursor in organic synthesis. Pyridine (B92270) derivatives are recognized as fundamental heterocyclic scaffolds and crucial structural components in a vast number of biologically active molecules and functional materials. researchgate.netekb.eg The utility of this specific compound is enhanced by its distinct functional groups, each offering a handle for diverse chemical transformations.

The pyridine nucleus itself is a stable aromatic system that can undergo various substitution reactions. ekb.eg More significantly, the nitrile (cyano) group is a highly valuable functional group in synthetic chemistry. It can be transformed into a variety of other functionalities, including:

Carboxylic acids via hydrolysis, which can then be used for ester or amide formation.

Amines through reduction, enabling the introduction of new nitrogen-containing substituents.

Amides , by partial hydrolysis, which are common structural motifs in pharmaceuticals.

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by noncovalent interactions. frontiersin.org In this field, the design of host-guest systems, where a larger host molecule encapsulates a smaller guest molecule, is a central theme. nih.govbohrium.com The this compound molecule possesses features that make it an intriguing candidate for a guest in such systems.

The pyridine ring can act as a guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes, through interactions like hydrogen bonding, π-π stacking, and hydrophobic effects. bohrium.comresearchgate.net The presence of the nitrile and ether oxygen atoms provides specific sites for hydrogen bond acceptance, potentially allowing for more selective and oriented binding within a host's cavity compared to unsubstituted pyridine. The oxolane group can further influence binding by interacting with hydrophobic portions of a host molecule. The ability to tune these host-guest interactions is critical for applications ranging from drug delivery to the development of molecular switches and responsive materials. frontiersin.org

Applications in Sensing and Molecular Recognition (e.g., Fluorometric Probes)

The development of chemical probes for sensing and molecular recognition is a significant area of research. While direct studies on this compound as a fluorometric probe are not extensively documented, its constituent parts suggest a strong potential for such applications. The pyridine-carbonitrile system is inherently electron-deficient. This electronic characteristic is a key feature in the design of "push-pull" fluorophores, where an electron-donating group is paired with an electron-accepting group.

By chemically modifying the molecule to include an electron-donating group, it could be converted into a fluorescent probe exhibiting intramolecular charge transfer (ICT). nih.gov The fluorescence of such a probe would likely be sensitive to its local environment, such as solvent polarity or the presence of specific analytes (ions or small molecules). For instance, a binding event near the pyridine-nitrile system could alter the ICT process, leading to a detectable change in fluorescence emission (an "on/off" or ratiometric response). The oxolane moiety could be functionalized to act as a specific recognition site for a target analyte, thereby linking the binding event directly to the fluorescence output.

Exploration in Organic Electronics or Optoelectronic Materials (e.g., electron-transporting properties)

The pyridine-3-carbonitrile (B1148548) moiety has garnered significant attention in materials chemistry, particularly for its use in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). nih.gov Compounds containing this structural unit often exhibit excellent electron-transporting properties. This is attributed to the electron-withdrawing nature of both the pyridine ring nitrogen and the nitrile group, which helps to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO level facilitates the injection and subsequent transport of electrons, a critical function for electron-transporting layers (ETL) in OLEDs. nih.gov

Research on related polyaromatic systems incorporating pyridine-dicarbonitrile fragments has demonstrated their potential as high-performance, metal-free materials for OLEDs, exhibiting favorable electron mobility and good hole-blocking capabilities. nih.gov While this compound itself is a smaller molecule, it can be seen as a fundamental building block for larger, more complex materials. The incorporation of the flexible and insulating oxolane group could influence material properties such as solubility and film-forming characteristics, which are crucial for the fabrication of electronic devices from solution. evitachem.com

Role as a Scaffolding Unit for Polymeric Materials

The structural attributes of this compound lend themselves to its use as a scaffolding unit or monomer in the synthesis of advanced polymeric materials. The nitrile group can be a key site for polymerization. For example, it could be chemically converted into a polymerizable group like a vinyl or acrylate (B77674) moiety. Alternatively, polymers containing this unit could be synthesized through reactions involving the pyridine ring.

Incorporating this molecule into a polymer chain would introduce the combined properties of the pyridine, nitrile, and oxolane groups into the final material. evitachem.com

The pyridine ring can provide thermal stability and a site for metal coordination, leading to the formation of metallopolymers with interesting catalytic or electronic properties.

The nitrile group can enhance intermolecular interactions and serve as a site for post-polymerization modification.

The flexible oxolane ether linkage can lower the glass transition temperature of the polymer, imparting flexibility and influencing its mechanical properties.

These tailored polymers could find applications in areas such as specialty coatings, membranes for separation, or as functional components in other advanced materials. evitachem.com

Table of Potential Applications and Corresponding Structural Features

Application AreaKey Structural Feature(s)Functionality / Rationale
Synthetic Building Block Nitrile (Cyano) GroupVersatile chemical handle for conversion to amines, amides, or carboxylic acids, enabling the construction of complex molecules. ekb.eg
Supramolecular Chemistry Pyridine Ring, Ether & Nitrile OxygensActs as a guest molecule for macrocyclic hosts through π-π stacking and hydrogen bonding, allowing for the formation of host-guest complexes. researchgate.net
Sensing & Molecular Recognition Pyridine-Nitrile System (Electron Acceptor)Potential core for a "push-pull" fluorophore; its electronic properties can be modulated by analyte binding, leading to a change in fluorescence. nih.gov
Organic Electronics Pyridine-Nitrile System (Electron-Deficient)Lowers the LUMO energy level, facilitating electron injection and transport, making it suitable for electron-transporting materials in devices like OLEDs. nih.gov
Polymeric Materials Entire Molecule as a Monomer/Scaffold UnitThe combination of the rigid pyridine ring, reactive nitrile, and flexible oxolane ether can be used to create polymers with tailored thermal, mechanical, and coordination properties. evitachem.com

Challenges and Future Directions in 2 Oxolan 3 Yloxy Pyridine 3 Carbonitrile Research

Development of Highly Efficient and Selective Synthetic Routes

A primary challenge in the synthesis of 2-(Oxolan-3-yloxy)pyridine-3-carbonitrile lies in achieving high efficiency and regioselectivity. The functionalization of the pyridine (B92270) ring can be complex due to its electron-deficient nature, which deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org

The introduction of the oxolan-3-yloxy group at the C2 position likely involves a nucleophilic aromatic substitution (SNAr) reaction, where a 2-halopyridine-3-carbonitrile is treated with oxolan-3-ol in the presence of a base. Key challenges in this approach include:

Steric Hindrance: The oxolane group, being a five-membered ring, may present significant steric bulk, potentially lowering the reaction rate and yield. The choice of base and reaction conditions will be crucial to overcome this hindrance.

Selectivity: In cases where multiple leaving groups are present on the pyridine ring, achieving selective substitution at the C2 position can be difficult. The electronic properties of other substituents on the pyridine ring can influence the regioselectivity of the nucleophilic attack. nih.gov

Alternative Routes: Exploring alternative synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, could offer milder reaction conditions and improved selectivity. However, the development of suitable catalysts and optimization of reaction parameters for this specific substrate would be a significant research undertaking. nih.gov

Future research should focus on developing robust and scalable synthetic protocols. This could involve high-throughput screening of reaction conditions, including different solvents, bases, and catalysts, to identify optimal parameters for the synthesis of this compound.

Elucidation of Complex Reaction Mechanisms

Future mechanistic studies could involve:

Kinetic Analysis: Detailed kinetic studies can provide insights into the rate-determining step and the influence of reactant concentrations and temperature on the reaction rate.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate activation energies, and visualize the transition state structures. researchgate.net Such studies can help in understanding the regioselectivity and the role of different substituents.

Isotope Labeling Studies: The use of isotopically labeled reactants can help trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Unraveling the intricacies of the reaction mechanisms will not only aid in the synthesis of the target compound but also contribute to the broader understanding of pyridine chemistry.

Advanced Characterization Techniques for Dynamic Processes

The study of dynamic processes, such as reaction intermediates and conformational changes, requires sophisticated analytical techniques. For a molecule like this compound, which possesses a flexible oxolane ring, understanding its dynamic behavior is crucial.

Advanced characterization techniques that could be employed include:

In-situ NMR Spectroscopy: This technique allows for the real-time monitoring of reactions, providing information on the formation of intermediates and byproducts. acs.orgresearchgate.netresearchgate.net It can also be used to study dynamic conformational equilibria of the oxolane ring.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in reaction mixtures. nih.govrsc.org Coupling mass spectrometry with electrochemical methods (EC-MS) can provide insights into dynamic interfacial reaction rates. acs.orgdtu.dk

Advanced NMR Pulse Sequences: Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to unambiguously assign the structure of the compound and its derivatives.

The application of these advanced techniques will provide a more complete picture of the chemical and physical properties of this compound.

Predictive Modeling for Structure-Function Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can significantly accelerate the discovery of new applications for this compound. By correlating the structural features of the molecule with its physical, chemical, or biological properties, these models can guide the design of new derivatives with enhanced performance.

Future directions in this area include:

3D-QSAR Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build three-dimensional models that relate the steric and electronic fields of the molecule to its activity. nih.govmdpi.comnih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the conformational preferences of the molecule and its interactions with other molecules or surfaces. ucl.ac.uknih.govnih.gov This is particularly relevant for understanding its behavior in different environments, such as in solution or in a solid-state device.

Machine Learning: The application of machine learning algorithms to chemical data can help in identifying complex patterns and building highly predictive models for various properties. nih.govnumberanalytics.com

The development of accurate predictive models will be instrumental in rationally designing new materials and molecules based on the this compound scaffold.

Identification of Novel Non-Clinical Applications

While many pyridine derivatives find applications in medicine, there is a growing interest in their use in materials science. The unique combination of an electron-deficient pyridine ring and a flexible, polar oxolane moiety in this compound suggests potential for several non-clinical applications.

Potential areas for exploration include:

Organic Electronics: The electronic properties of the pyridine ring suggest that this compound could be a building block for organic semiconductor materials used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). rsc.orggoogle.com The oxolane group could influence the solubility and film-forming properties of such materials.

Functional Ligands: The nitrogen atom of the pyridine ring can coordinate to metal ions, making this compound a potential ligand for catalysis or for the functionalization of nanoparticles. numberanalytics.com

Sensors: The pyridine moiety can act as a binding site for certain analytes, and changes in its electronic or photophysical properties upon binding could be exploited for the development of chemical sensors.

A systematic investigation into these and other potential applications could uncover novel uses for this compound beyond the traditional scope of medicinal chemistry.

Interdisciplinary Research with Emerging Fields (e.g., cheminformatics, nanotechnology)

The future of research on this compound will greatly benefit from interdisciplinary collaborations with emerging fields such as cheminformatics and nanotechnology.

Cheminformatics: The use of cheminformatics tools can aid in the design of synthetic routes, the prediction of properties, and the analysis of large datasets. utoronto.ca Machine learning models, for example, can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound. u-strasbg.fr

Nanotechnology: The incorporation of this compound into nanomaterials could lead to novel hybrid materials with unique properties. For example, it could be used to functionalize the surface of nanoparticles, altering their solubility, stability, and reactivity. researchgate.netrsc.orgsemanticscholar.orgacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(oxolan-3-yloxy)pyridine-3-carbonitrile, and how are yield and purity optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, a pyridine core is functionalized with an oxolane (tetrahydrofuran) moiety via etherification. Yield optimization often requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts like palladium for cross-coupling steps. Purity is assessed using thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR, mass spectrometry) . Post-synthetic purification techniques, such as column chromatography or recrystallization, are critical for isolating high-purity compounds.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, often supported by SHELX software for refinement . Spectroscopic techniques like 1^1H/13^13C NMR confirm functional groups (e.g., nitrile peak at ~2200 cm1^{-1} in IR). High-resolution mass spectrometry (HRMS) validates molecular weight. Computational methods (DFT calculations) may predict electronic properties and stability .

Q. What preliminary biological activities are associated with pyridine-3-carbonitrile derivatives?

  • Methodological Answer : Pyridine-3-carbonitrile derivatives exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibition. For example, derivatives with fluorophenyl groups show enhanced lipophilicity, improving membrane permeability in cellular assays . Initial screening involves in vitro models (e.g., bacterial cultures for antimicrobial activity or enzyme inhibition assays like COX-2). Dose-response curves and IC50_{50} values are calculated to assess potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for targeted bioactivity?

  • Methodological Answer : SAR studies focus on modifying substituents (e.g., oxolane ring size, nitrile position) to enhance target binding. For instance, substituting the oxolane oxygen with sulfur may alter metabolic stability. Computational docking (using AutoDock or Schrödinger) predicts interactions with biological targets (e.g., kinases or GPCRs). In vitro validation includes mutagenesis studies to identify critical binding residues .

Q. What experimental strategies resolve contradictions in reported biological data for pyridine-3-carbonitrile analogs?

  • Methodological Answer : Discrepancies in activity data often arise from assay variability (e.g., cell line differences, compound solubility). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) minimize variability. Meta-analyses of published data identify trends, while orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) confirm mechanisms . Replicating studies under identical conditions is critical for validation.

Q. How are multi-component reactions (MCRs) utilized to synthesize complex pyridine-3-carbonitrile derivatives?

  • Methodological Answer : MCRs like the Hantzsch or Ugi reaction enable rapid diversification. For example, a one-pot reaction of malononitrile, aldehydes, and ammonium acetate generates spiro-oxindole pyridines. Reaction optimization (e.g., solvent polarity, temperature) balances yield and regioselectivity. Mechanistic studies (e.g., trapping intermediates via LC-MS) clarify reaction pathways .

Q. What role does computational chemistry play in predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like SwissADME or ADMET Predictor estimate logP, solubility, and metabolic stability. Molecular dynamics simulations assess blood-brain barrier permeability. Quantum mechanical calculations predict reactivity toward cytochrome P450 enzymes, guiding structural modifications to reduce toxicity .

Experimental Design Challenges

Q. How are degradation products of this compound identified under stress conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS/MS characterize degradation pathways. High-resolution mass spectra and fragmentation patterns identify products. Stability-indicating HPLC methods validate purity under accelerated storage conditions .

Q. What crystallographic challenges arise in resolving the structure of pyridine-3-carbonitrile derivatives, and how are they mitigated?

  • Methodological Answer : Poor crystal growth due to flexibility (e.g., oxolane ring) is common. Techniques like vapor diffusion or co-crystallization with stabilizing agents improve crystal quality. Twinning or disorder is addressed using SHELXL refinement tools with restraints on bond lengths/angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.